Vandetanib Vandetanib Vandetanib is a quinazoline that is 7-[(1-methylpiperidin-4-yl)methoxy]quinazoline bearing additional methoxy and 4-bromo-2-fluorophenylamino substituents at positions 6 and 4 respectively. Used for the treatment of symptomatic or progressive medullary thyroid cancer in patients with unresectable locally advanced or metastatic disease. It has a role as a tyrosine kinase inhibitor and an antineoplastic agent. It is an aromatic ether, a secondary amine, a member of quinazolines, a member of piperidines, an organobromine compound and an organofluorine compound.
Vandetanib is an oral once-daily kinase inhibitor of tumour angiogenesis and tumour cell proliferation with the potential for use in a broad range of tumour types. On April 6 2011, vandetanib was approved by the FDA to treat nonresectable, locally advanced, or metastatic medullary thyroid cancer in adult patients.
Vandetanib is a Kinase Inhibitor. The mechanism of action of vandetanib is as a Protein Kinase Inhibitor.
Vandetanib is a Kinase Inhibitor. The mechanism of action of vandetanib is as a Protein Kinase Inhibitor, and P-Glycoprotein Inhibitor, and Organic Cation Transporter 2 Inhibitor.
Vandetanib is a multi-kinase inhibitor that is used in the therapy of advanced or metastatic medullary thyroid cancer. Vandetanib therapy is commonly associated with transient elevations in serum aminotransferase during therapy, but has not been linked to cases of clinically apparent acute liver injury with jaundice.
Vandetanib is an orally bioavailable 4-anilinoquinazoline. Vandetanib selectively inhibits the tyrosine kinase activity of vascular endothelial growth factor receptor 2 (VEGFR2), thereby blocking VEGF-stimulated endothelial cell proliferation and migration and reducing tumor vessel permeability. This agent also blocks the tyrosine kinase activity of epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that mediates tumor cell proliferation and migration and angiogenesis.
Brand Name: Vulcanchem
CAS No.: 443913-73-3
VCID: VC20750048
InChI: InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)
SMILES: CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC
Molecular Formula: C22H24BrFN4O2
Molecular Weight: 475.4 g/mol

Vandetanib

CAS No.: 443913-73-3

Cat. No.: VC20750048

Molecular Formula: C22H24BrFN4O2

Molecular Weight: 475.4 g/mol

* For research use only. Not for human or veterinary use.

Vandetanib - 443913-73-3

CAS No. 443913-73-3
Molecular Formula C22H24BrFN4O2
Molecular Weight 475.4 g/mol
IUPAC Name N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine
Standard InChI InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)
Standard InChI Key UHTHHESEBZOYNR-UHFFFAOYSA-N
SMILES CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC
Canonical SMILES CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC
Appearance Solid powder

Chemical Structure and Properties

Vandetanib, also known by various synonyms including ZD6474 and Zactima, possesses distinctive chemical and physical properties that influence its pharmacological behavior.

Chemical Identity

Vandetanib is identified by the CAS number 443913-73-3 and has the molecular formula C22H24BrFN4O2 with a molecular weight of 475.35 g/mol . The compound contains bromine and fluorine atoms that contribute to its specificity for target receptors.

Physical Properties

The physical characteristics of vandetanib have important implications for its formulation, storage, and administration:

PropertyValue
Physical AppearanceWhite to off-white solid
Melting Point240-243°C
Boiling Point538.2±50.0°C (Predicted)
Density1.406
Flash Point279.3°C
SolubilitySoluble in DMSO (30 mg/ml); Ethanol (10 mg/ml with warming)
pKa8.92±0.10 (Predicted)

These properties demonstrate vandetanib's stability under standard conditions but also highlight specific storage requirements, including protection from light and maintenance under inert atmosphere in freezer conditions (below -20°C) .

Mechanism of Action

Vandetanib exhibits a diverse mechanism of action by inhibiting multiple tyrosine kinase receptors that play crucial roles in cancer progression.

Receptor Targets

In vitro studies have demonstrated that vandetanib inhibits the tyrosine kinase activity of several receptor families, including:

  • Epidermal growth factor receptor (EGFR) family

  • Vascular endothelial growth factor receptor (VEGFR) family

  • RET (rearranged during transfection) receptor tyrosine kinase

  • BRK (protein tyrosine kinase 6)

  • TIE2 (tyrosine kinase with immunoglobulin and EGF domains-2)

  • Members of the EPH receptor kinase family

  • Members of the Src family of tyrosine kinases

Cellular Effects

At the cellular level, vandetanib inhibits EGF-stimulated receptor tyrosine kinase phosphorylation in tumor cells and endothelial cells. It also blocks VEGF-stimulated tyrosine kinase phosphorylation in endothelial cells . This dual inhibition affects both the tumor cells themselves and the surrounding vasculature that supports tumor growth.

In Vivo Effects

In mouse models of cancer, vandetanib administration has demonstrated several important anti-tumor effects:

  • Reduction of tumor cell-induced angiogenesis

  • Inhibition of tumor vessel permeability

  • Suppression of tumor growth

  • Reduction of metastasis

These effects are particularly relevant for medullary thyroid cancer, where RET receptor mutations play a significant role in disease pathogenesis. The inhibition of RET signaling by vandetanib directly addresses one of the most significant molecular events leading to both sporadic and hereditary forms of MTC .

Pharmacokinetics and Pharmacodynamics

Vandetanib demonstrates distinctive pharmacokinetic properties that influence its clinical application and dosing considerations.

Absorption and Distribution

Vandetanib exhibits slow oral absorption with peak plasma concentrations (Tmax) reached at a median of 6 hours (range 4-10 hours) after dose administration . This relatively slow absorption profile contributes to the sustained plasma levels observed with daily dosing.

Metabolism and Elimination

The compound has an exceptionally long median plasma half-life of approximately 19 days, which results in steady-state plasma concentrations being achieved after approximately 3 months of continuous dosing . This prolonged half-life has significant implications for both the onset of therapeutic effects and the persistence of any adverse reactions.

Linearity and Dose Proportionality

The pharmacokinetics of vandetanib demonstrate linearity across the therapeutic dose range, indicating predictable increases in plasma concentration with dose escalation . This characteristic facilitates dose adjustments based on individual patient responses and tolerability.

Clinical Efficacy

The clinical efficacy of vandetanib has been evaluated in several studies, with the most compelling evidence coming from randomized controlled trials in patients with medullary thyroid cancer.

Pivotal Phase III Study

In the pivotal Phase III clinical trial, vandetanib demonstrated significant efficacy compared to placebo in patients with unresectable locally advanced or metastatic hereditary or sporadic MTC:

  • Progression-free survival (PFS): The estimated median PFS for vandetanib was 30.5 months compared to 19.3 months for placebo (hazard ratio, 0.46; 95% confidence interval, 0.31-0.69; p = 0.0001) .

  • Objective response rate (ORR): Vandetanib treatment resulted in an ORR of 45% compared to 13% for placebo (odds ratio 5.48, 95% CI = 2.99–10.79; p < 0.001) .

  • Disease control rate (DCR): The DCR was 87% in the vandetanib group versus 71% in the placebo group (odds ratio 2.64, 95% CI = 1.48–4.69; p = 0.001) .

These results demonstrate the significant improvement in disease control that vandetanib provides for patients with advanced MTC.

Phase II Study Results

In a Phase II study conducted by Robinson et al., 19 patients received oral vandetanib at a dose of 100 mg daily, with 18 (95%) having metastatic disease:

  • Objective response rate: 16% (95% CI = 3.4%–39.6%), all partial responses

  • Stable disease ≥24 weeks: 53% of patients

  • Disease control rate: 68% (95% CI = 43.4%–87.4%)

  • Biochemical responses: Reductions in calcitonin levels ranged from 1.4% to 89.4%

These findings further support the clinical utility of vandetanib in this patient population, even at a lower dose than used in the Phase III trial.

Biomarker Responses

One of the secondary endpoints in clinical trials was to determine the mutational status of the RET proto-oncogene in DNA extracted from tumor samples. The RET gene mutations are significant molecular events in MTC pathogenesis, and inhibiting aberrant RET signaling appears to have a meaningful impact on disease progression . Reductions in biomarkers such as calcitonin and carcinoembryonic antigen (CEA) were observed in treated patients, with reductions in CEA levels ranging from 6.9% to 87.9% .

Adverse EventVandetanib (%)Placebo (%)
Diarrhea5626
Rash4511
Nausea3316
Hypertension325
Fatigue42*Not reported
Constipation26*Not reported

*From Phase II trial data

These adverse events led to treatment discontinuation in approximately 12% of patients receiving vandetanib compared to 3% in the placebo group .

Dosing and Administration

The recommended dosing of vandetanib and considerations for special populations are based on clinical pharmacology studies and trial results.

Standard Dosing

The standard recommended dose of vandetanib for treating unresectable locally advanced or metastatic MTC is 300 mg administered orally once daily . This dosage was used in the pivotal Phase III trial that demonstrated significant improvement in progression-free survival.

Special Populations

Pharmacokinetic studies have revealed important considerations for vandetanib use in patients with renal or hepatic impairment.

Renal Impairment

A dedicated renal impairment study demonstrated that the mean AUC (area under the curve) of vandetanib increased by 40% in patients with moderate and severe renal impairment compared to those with normal renal function . Based on these findings, a dose reduction to 200 mg is recommended for patients with moderate and severe renal impairment.

Drug Interactions

Vandetanib exhibits several important drug interactions that must be considered in clinical practice.

CYP3A4 Interactions

Vandetanib is a substrate for the cytochrome P450 enzyme CYP3A4. In healthy male subjects, concomitant administration with rifampicin (a strong CYP3A4 inducer) reduced vandetanib exposure by 48% . Based on this finding, concomitant use of known strong CYP3A4 inducers should be avoided during vandetanib therapy to maintain effective plasma concentrations.

QT-Prolonging Medications

Given the known effect of vandetanib on QT interval prolongation, concomitant use with other medications that prolong the QT interval should be avoided to minimize the risk of potentially life-threatening cardiac arrhythmias.

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